

# Pipofezine Dosage Calculation for Rodent Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Pipofezine*

Cat. No.: *B1585168*

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## Abstract

**Pipofezine**, marketed as Azaphen, is a tricyclic antidepressant (TCA) developed and used primarily in Russia.[1] Its mechanism of action involves the non-selective reuptake inhibition of serotonin and norepinephrine, which is characteristic of TCAs.[1][2][3] It also possesses sedative properties.[1] Unlike many other TCAs, **pipofezine** exhibits minimal anticholinergic activity and does not inhibit monoamine oxidase (MAO).[1][3] These application notes provide a guide for researchers on the calculation of **pipofezine** dosage for use in rodent models of depression, based on available preclinical data. Due to the limited publicly available data on the effective doses, toxicity, and pharmacokinetics of **pipofezine** in rodents, researchers are strongly encouraged to conduct preliminary dose-finding studies.

## Data Presentation

A comprehensive search for specific preclinical data on **pipofezine** in rodent models, including effective doses in behavioral assays, LD50 values, and pharmacokinetic parameters, did not yield sufficient quantitative information to construct detailed comparative tables. The majority of available data pertains to human use. Researchers should consider the human pharmacokinetic parameters as a preliminary reference point, with the understanding that significant interspecies differences are likely.

Table 1: Human Pharmacokinetic Parameters of **Pipofezine** (Azaphen)

Parameter	Value	Reference
Bioavailability	~80%	[1]
Time to Maximum Concentration (Tmax)	2 hours	[1]
Plasma Protein Binding	90%	[1]
Half-life (T <sub>1/2</sub> )	16 hours	[1]

## Mechanism of Action: Signaling Pathways

**Pipofezine's** primary mechanism of action is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic membrane of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.

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## References

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